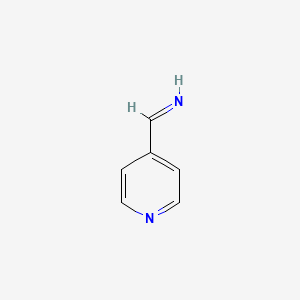

1-(Pyridin-4-yl)methanimine

Description

Structure

3D Structure

Properties

CAS No. |

39879-71-5 |

|---|---|

Molecular Formula |

C6H6N2 |

Molecular Weight |

106.13 g/mol |

IUPAC Name |

pyridin-4-ylmethanimine |

InChI |

InChI=1S/C6H6N2/c7-5-6-1-3-8-4-2-6/h1-5,7H |

InChI Key |

AFIPMTIGMBHSLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C=N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 1 Pyridin 4 Yl Methanimine and Its Derivatives

Established Synthesis Approaches

Established methods for the synthesis of 1-(pyridin-4-yl)methanimine and its analogues primarily rely on fundamental organic transformations. These include condensation reactions, reductive amination, and alkylation, which have been optimized over time to improve efficiency and product purity.

Condensation Reactions: Optimization of Reaction Conditions and Catalytic Systems

The most direct route to this compound is the condensation reaction between pyridine-4-carbaldehyde and an appropriate primary amine. This equilibrium-driven process, often requiring the removal of water to proceed to completion, can be influenced by various factors. Pyridine (B92270) derivatives bearing a formyl group readily undergo Schiff base condensation with suitable substrates under optimal conditions to yield the corresponding imine products. mdpi.com

The synthesis of Schiff bases derived from pyridine-4-carbaldehyde has been reported with a range of amines, achieving yields from 49% to 85% depending on the substrate and reaction conditions. researchgate.net For instance, the condensation of 4-formylpyridine with p-anisidine (B42471) has been achieved with a high yield of 99.86% using water as a solvent, highlighting the potential for environmentally benign synthesis. mdpi.com

The optimization of these reactions often involves the use of catalysts to enhance the reaction rate and yield. While some reactions proceed without a catalyst, acidic or basic conditions are commonly employed. For example, novel periodic mesoporous organosilicas bearing pyridinedicarboxamide bridging groups have been synthesized and utilized as basic catalysts in Knoevenagel condensation reactions, a related carbon-carbon bond-forming reaction involving aldehydes. arkat-usa.org Such catalytic systems could potentially be adapted for the synthesis of this compound.

Table 1: Optimization of Condensation Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| None | Methanol (B129727) | Reflux | 85 | researchgate.net |

| None | Water | Stirrer | 99.86 | mdpi.com |

| Acid/Base (general) | Various | Various | Varies | arkat-usa.org |

Reductive Amination: Versatility of Hydride Reducing Agents and Cyanohydrin Routes

Reductive amination offers an alternative pathway to imines and their corresponding amines. This method involves the in situ formation of the imine from an aldehyde and an amine, followed by its immediate reduction. A variety of hydride reducing agents are suitable for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used, inexpensive, and safe reducing agent for the reductive amination of carbonyl compounds. sciencemadness.org The process can be carried out directly by mixing the carbonyl compound, amine, and reducing agent, or indirectly by first forming the imine and then adding the reducing agent. sciencemadness.org

The choice of reducing agent and reaction conditions can be tailored for different substrates. For instance, a pyridine-borane complex in methanol with 4 Å molecular sieves provides a mild and effective system for the reductive amination of aldehydes and ketones. organic-chemistry.org Other systems include sodium borohydride in the presence of silica (B1680970) gel as a catalyst. sciencemadness.org While these methods are generally aimed at producing the saturated amine, careful control of stoichiometry and reaction conditions could potentially allow for the isolation of the intermediate imine, this compound.

The cyanohydrin route represents another potential, though less direct, synthetic strategy. Cyanohydrins, formed by the addition of hydrogen cyanide to aldehydes or ketones, are versatile intermediates. researchgate.net While not a direct route to imines, they can be converted to other functional groups that could then be transformed into the desired imine.

Table 2: Hydride Reducing Agents in Reductive Amination

| Reducing Agent | Catalyst/Additive | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Sodium Borohydride | Silica Gel | THF | Room Temp. | Amine | sciencemadness.org |

| Pyridine-Borane | 4 Å Molecular Sieves | Methanol | N/A | Amine | organic-chemistry.org |

| Sodium Borohydride | None | Methanol | N/A | Amine | acs.org |

Advanced Synthetic Techniques and Process Optimization

To overcome the limitations of established methods and to improve yield, selectivity, and sustainability, advanced synthetic techniques are being explored. These include the use of metal catalysts for imine formation and the application of cocrystallization for solid-state characterization and potentially for solid-state synthesis.

Cocrystallization Methodologies for Solid-State Characterization

Cocrystallization has emerged as a powerful technique for the solid-state characterization of molecules and for potentially influencing their physicochemical properties. This methodology involves the formation of a crystalline solid that consists of two or more different molecules in a stoichiometric ratio.

For derivatives of this compound, cocrystallization has been successfully employed for single-crystal X-ray diffraction studies. For example, a 1:1 cocrystal of (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine with acetic acid was obtained, allowing for a detailed analysis of its crystal structure and intermolecular interactions. This study revealed the presence of hydrogen bonding and π–π stacking interactions that govern the solid-state assembly of the molecule.

Cocrystal-controlled solid-state synthesis is another intriguing application of this methodology, where the pre-organization of reactants in a cocrystal can facilitate a chemical reaction in the solid state. This approach has been explored for the synthesis of imides from anhydrides and primary amines. While not yet reported for this compound, this technique offers a potential avenue for its solvent-free synthesis. The characterization of cocrystals through techniques like Raman and terahertz spectroscopy can provide valuable insights into their formation and structure.

Industrial Scale-Up and Continuous Flow Reactor Applications

The industrial production of pyridinyl imines can be significantly enhanced through the adoption of modern manufacturing technologies like continuous flow reactors. These systems offer substantial advantages over traditional batch processing, including improved safety, better heat and mass transfer, consistent product quality, and the potential for automation.

For the synthesis of this compound, a continuous flow setup would typically involve the precise mixing of a stream of 4-pyridinecarboxaldehyde (B46228) with a stream of ammonia (B1221849) in a suitable solvent. The reaction mixture would then pass through a heated reaction coil or a packed-bed reactor to facilitate the formation of the imine. The residence time in the reactor is a critical parameter that can be finely controlled to maximize conversion while minimizing the formation of byproducts.

A key benefit of continuous flow technology is the ability to handle potentially unstable intermediates, such as the target imine, in a safe and efficient manner. The imine can be generated and immediately consumed in a subsequent reaction step within the same continuous flow system, a concept known as "in-line" processing. This approach avoids the need for isolation and purification of the intermediate, which can be advantageous for compounds that are prone to hydrolysis or polymerization.

The table below outlines a conceptual continuous flow process for the synthesis of a generic pyridinyl imine, which can be adapted for this compound.

Table 1: Conceptual Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value/Condition | Rationale |

| Reactants | 4-Pyridinecarboxaldehyde, Ammonia | Stoichiometric or slight excess of ammonia to drive the reaction to completion. |

| Solvent | Methanol, Ethanol (B145695), or Toluene (B28343) | Chosen for solubility of reactants and compatibility with subsequent reaction steps. |

| Reactor Type | Packed-Bed Reactor or Microreactor | Provides high surface area for efficient reaction and heat exchange. |

| Temperature | 60-120 °C | To accelerate the rate of imine formation. |

| Pressure | 1-10 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Residence Time | 1-20 minutes | Optimized to maximize yield and minimize byproduct formation. |

| Downstream Processing | In-line quenching or direct use in subsequent reaction | To prevent degradation of the imine product. |

Synthetic Strategies for Functionalized this compound Derivatives

The functionalization of the this compound scaffold opens up a vast chemical space for the development of novel ligands, polymers, and other advanced materials. Key strategies focus on the substitution at the nitrogen atom and the creation of larger, symmetrical molecules.

Synthesis of N-Substituted Pyridin-4-ylmethanimines (e.g., N-aryl, N-alkyl analogs)

N-substituted pyridin-4-ylmethanimines are typically synthesized through the condensation reaction of 4-pyridinecarboxaldehyde with a primary amine (R-NH₂), where 'R' can be an alkyl or aryl group. This reaction is often catalyzed by a weak acid and involves the removal of water to drive the equilibrium towards the imine product.

The synthesis of N-alkyl analogs can be achieved by reacting 4-pyridinecarboxaldehyde with various alkylamines. For instance, the reaction with methylamine (B109427) would yield N-methyl-1-(pyridin-4-yl)methanimine. Similarly, N-aryl analogs can be prepared using substituted anilines. The electronic nature of the substituents on the aniline (B41778) can influence the rate of reaction and the stability of the resulting imine.

A general procedure for the synthesis of these derivatives is outlined below:

General Synthetic Procedure:

4-Pyridinecarboxaldehyde is dissolved in a suitable solvent such as ethanol or toluene.

An equimolar amount of the desired primary amine (alkyl or aryl) is added to the solution.

A catalytic amount of a dehydrating agent or an acid catalyst (e.g., acetic acid) is introduced.

The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

The following table provides examples of reaction conditions for the synthesis of N-substituted pyridin-4-ylmethanimines based on general imine formation methodologies.

Table 2: Representative Synthesis of N-Substituted Pyridin-4-ylmethanimines

| Amine Reactant | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | N-phenyl-1-(pyridin-4-yl)methanimine | Acetic Acid | Toluene | 4-6 | >85 |

| 4-Nitroaniline | N-(4-nitrophenyl)-1-(pyridin-4-yl)methanimine | p-Toluenesulfonic acid | Toluene | 6-8 | >80 |

| Methylamine | N-methyl-1-(pyridin-4-yl)methanimine | None | Ethanol | 2-4 | >90 |

| Benzylamine | N-benzyl-1-(pyridin-4-yl)methanimine | None | Methanol | 3-5 | >90 |

Preparation of Bis-Imine Ligands and Polymeric Precursors

Bis-imine ligands, which contain two imine functionalities, are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. These ligands can be synthesized by reacting two equivalents of 4-pyridinecarboxaldehyde with one equivalent of a diamine. The nature of the diamine linker (aliphatic or aromatic) plays a crucial role in determining the geometry and properties of the resulting metal complexes.

For example, the reaction of 4-pyridinecarboxaldehyde with ethylenediamine (B42938) would yield a flexible bis-imine ligand, while the reaction with p-phenylenediamine (B122844) would result in a more rigid, conjugated ligand. These reactions are typically carried out under similar conditions to the synthesis of mono-imines.

The formation of polymeric precursors can be envisioned through the use of diamines to link multiple this compound units. The resulting polyimines can exhibit interesting electronic and material properties. The degree of polymerization can be controlled by the reaction conditions and the stoichiometry of the reactants.

Solvent-free conditions or the use of recyclable reaction media like poly(propyleneglycol) (PPG) represent environmentally benign approaches to the synthesis of bis-imines, often resulting in high yields and purity. rsc.org

The table below illustrates the synthesis of representative bis-imine ligands derived from 4-pyridinecarboxaldehyde.

Table 3: Synthesis of Bis-Imine Ligands from 4-Pyridinecarboxaldehyde

| Diamine Reactant | Product Name | Reaction Conditions | Expected Yield (%) |

| Ethylenediamine | N,N'-bis(pyridin-4-ylmethylene)ethane-1,2-diamine | Reflux in ethanol | >90 |

| 1,4-Phenylenediamine | N,N'-bis(pyridin-4-ylmethylene)benzene-1,4-diamine | Reflux in toluene with acetic acid catalyst | >85 |

| 1,6-Hexanediamine | N,N'-bis(pyridin-4-ylmethylene)hexane-1,6-diamine | Solvent-free, neat reaction at 100 °C | >95 |

| 4,4'-Oxydianiline | 4,4'-bis((pyridin-4-ylmethylene)amino)diphenyl ether | Reflux in DMF | >80 |

Chemical Reactivity and Mechanistic Investigations of 1 Pyridin 4 Yl Methanimine

Reactions of the Imine Functional Group

The carbon-nitrogen double bond (C=N) of the imine group is a key site of reactivity, participating in a variety of transformations.

Oxidation Pathways and Products

Imines are generally known to undergo oxidation, but specific studies detailing the oxidation pathways and resulting products for 1-(Pyridin-4-yl)methanimine are not extensively covered in the literature. This remains an area for further investigation to fully characterize the compound's oxidative chemistry.

Condensation Reactions with Carbonyl Compounds for Complex Molecule Construction

The formation of imines from primary amines and carbonyl compounds is a reversible condensation reaction. mdpi.com This equilibrium is central to the reactivity of this compound with other carbonyl compounds. In a process known as transimination, or imine exchange, this compound can react with a different aldehyde or ketone, leading to the formation of a new imine and 4-pyridinecarboxaldehyde (B46228). This exchange allows for the construction of more complex molecules by swapping the carbonyl partner.

Hydrolytic Cleavage: Role of Transition Metals and Reaction Conditions

The hydrolysis of the C=N bond in imines, which cleaves the molecule back into its constituent amine and carbonyl components, can be significantly influenced by the presence of transition metals. nih.govmdpi.com While this reaction can occur under acidic or basic conditions, metal catalysis provides an alternative pathway with distinct mechanistic features. masterorganicchemistry.com Studies on related pyridinyl imines have demonstrated that transition metals like palladium can play a crucial role in facilitating this cleavage, even as a side reaction during other synthetic transformations like Suzuki couplings. nih.govsemanticscholar.org

Density Functional Theory (DFT) calculations on similar pyridinyl imines provide significant insight into the mechanism of transition metal-catalyzed hydrolysis. nih.gov A key step in the catalytic cycle is the coordination of the pyridine (B92270) ring's nitrogen atom to the metal center (e.g., Palladium). mdpi.com This interaction is critical for several reasons:

Increased Electrophilicity : The coordination of the pyridine nitrogen to the electrophilic metal center increases the electron-withdrawing effect on the imine group. mdpi.com This enhances the polarity of the C=N bond, making the imine carbon significantly more susceptible to nucleophilic attack by a water molecule.

Activation of Water : In some proposed mechanisms, the metal ion may also activate the attacking water molecule, positioning it favorably for addition to the imine carbon. researchgate.net

Lower Activation Barrier : Metal-free hydrolysis typically has a very high activation energy barrier. nih.gov The coordination of the pyridine to a transition metal provides a lower energy pathway, making the hydrolysis kinetically more accessible under milder conditions. nih.gov

The rate of metal-catalyzed imine hydrolysis is sensitive to a variety of factors that can stabilize or destabilize the reactants, intermediates, and transition states. nih.gov

pH of the Medium : The hydrolysis of imines is pH-dependent. researchgate.net Acidic conditions can accelerate the reaction by protonating the imine nitrogen, which increases the electrophilicity of the imine carbon and makes it more reactive towards water. masterorganicchemistry.com

Chelate Ring Strain : When the imine is part of a larger ligand that forms a chelate ring with the metal ion, the size and strain of this ring can impact reactivity. Different ring sizes can alter the geometry and electronic properties of the metal center, thereby influencing the catalytic activity.

Nature of the Metal Ion : Different metal ions possess varying abilities to catalyze the hydrolysis reaction. rsc.org The choice of metal (e.g., Pd(II), Cu(II), Zn(II)) impacts the stability of the metal-imine complex and the activation barrier for the hydrolytic cleavage. rsc.orgresearchgate.net For instance, in some systems, Cu(II) has been shown to form a less reactive complex, thereby retarding the rate of hydrolysis compared to other metal ions. rsc.orgresearchgate.net

| Factor | Influence on Hydrolysis Kinetics | Reference |

|---|---|---|

| pH | Lower pH generally accelerates hydrolysis by protonating the imine, increasing its electrophilicity. | masterorganicchemistry.comresearchgate.net |

| Metal Ion Nature | The catalytic activity varies significantly with the metal (e.g., Pd, Cu, Zn), affecting complex stability and the reaction's activation energy. | rsc.orgresearchgate.net |

| Chelate Ring Strain | If the imine is part of a chelating ligand, the size and strain of the resulting ring can alter the metal center's properties and catalytic efficiency. | nih.gov |

| Counter Anions | The coordinating ability of counter anions can modify the metal catalyst's activity by competing for coordination sites. | nih.gov |

Reactivity of the Pyridine Ring: Nucleophilic Substitution Reactions and Site-Specific Functionalization

The pyridine ring in this compound is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This electronic feature deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen. slideshare.netstackexchange.com

The preference for attack at these positions is due to the stabilization of the anionic intermediate (a Meisenheimer-like complex) that forms during the reaction. stackexchange.com When a nucleophile attacks the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, which is a highly stabilizing contributor. stackexchange.com Attack at the C-3 (meta) position does not allow for this stabilization, making it significantly less favorable.

For this compound, the imine group is located at the C-4 position. Therefore, site-specific functionalization of the pyridine ring via nucleophilic substitution would preferentially occur at the C-2 and C-6 positions. For a substitution reaction to proceed, a good leaving group, such as a halide (F-, Cl-, Br-, I-), typically needs to be present at the target position. nih.govquimicaorganica.org In the absence of such a group, very strong nucleophiles, like those used in the Chichibabin reaction (e.g., sodamide), are required to displace a hydride ion, which is generally an unfavorable leaving group. slideshare.net

Supramolecular Interactions and Self-Assembly

The supramolecular chemistry of this compound and its derivatives is dictated by a variety of non-covalent interactions. The presence of the pyridine ring, with its electron-deficient π-system and basic nitrogen atom, alongside the imine group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=N), allows for a rich landscape of intermolecular connections. These interactions, including hydrogen bonding and π–π stacking, are fundamental to the self-assembly of these molecules in the solid state, governing their crystal packing and influencing the design of novel crystalline materials.

Hydrogen bonding is a predominant force in the crystal structures of molecules containing the this compound framework. The pyridine nitrogen is a strong hydrogen bond acceptor, readily interacting with various donors.

A comprehensive example is found in the crystal structure of Pyridine 4-carbaldehyde semicarbazone hydrochloride dihydrate, a Schiff base derived from pyridine-4-carboxaldehyde. Its solid-state structure is characterized by an extensive three-dimensional network of hydrogen bonds, which precludes any π-π stacking interactions. ajchem-a.com The network involves multiple types of hydrogen bonds:

O-H···N Interactions: In the structure of (E)-3-(pyridin-4-yl)acrylic acid, a strong O—H···N hydrogen bond links the carboxylic acid proton and the pyridine nitrogen atom of an adjacent molecule, forming chains through a C(7) graph-set motif. researchgate.net This demonstrates the role of the pyridine nitrogen as a robust acceptor.

N-H···O and O-H···O Interactions: In the semicarbazone derivative, the protonated imine nitrogen and amine groups act as donors to water molecules and the carbonyl oxygen, while water molecules also form O-H···O bridges. ajchem-a.com

N-H···X and O-H···X Interactions: The presence of a chloride counter-ion (X=Cl) in the semicarbazone hydrochloride structure leads to N-H···Cl and O-H···Cl interactions, further extending the supramolecular assembly. ajchem-a.com

The specific geometries of these interactions in Pyridine 4-carbaldehyde semicarbazone hydrochloride dihydrate are detailed in the table below.

| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O1-H1W···O2 | 0.89 | 1.88 | 2.764 | 171.0 |

| O2-H3W···O1 | 0.89 | 1.96 | 2.802 | 157.0 |

| N1-H1N1···O2 | 0.90 | 1.91 | 2.801 | 171.0 |

| N2-H1N2···Cl1 | 0.90 | 2.33 | 3.210 | 166.0 |

| N2-H2N2···O1 | 0.90 | 2.06 | 2.924 | 160.0 |

| O1-H2W···N3 | 0.89 | 1.87 | 2.756 | 171.0 |

| O2-H4W···Cl1 | 0.89 | 2.40 | 3.242 | 158.0 |

Data sourced from the crystallographic study of Pyridine 4-carbaldehyde semicarbazone hydrochloride dihydrate. ajchem-a.com

The aromatic pyridine ring in this compound is capable of engaging in π–π stacking interactions, which are crucial for the formation of extended supramolecular architectures. These interactions typically occur between parallel, offset aromatic rings.

In the crystal structure of cis,trans-1,3,5-tris(pyridine-4-carboxaldimino)-cyclohexane, which contains three this compound units, the molecules self-assemble to form a 2-D π-stacked network. This assembly is driven by interactions between the para-pyridyl groups of crystallographically identical molecules. rsc.org

Further evidence of the geometric specifics of these interactions comes from N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. In its crystal structure, molecules are linked by π–π stacking between parallel pyridine rings of adjacent molecules, forming a three-dimensional architecture. researchgate.net These interactions are characterized by specific centroid-to-centroid distances, as detailed below.

| Interacting Rings | Centroid-Centroid Distance (Å) | Symmetry Operation |

|---|---|---|

| Pyridine···Pyridine | 3.7014 (8) | -x+1, -y+1, -z+1 |

| Pyridine···Pyridine | 3.8553 (8) | -x, -y+1, -z+1 |

Data sourced from the crystallographic study of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide. researchgate.net

The presence and nature of π-stacking can be influenced by competition from other intermolecular forces. As noted previously, in the crystal structure of Pyridine 4-carbaldehyde semicarbazone, the extensive and strong hydrogen-bonding network dominates the crystal packing, preventing the formation of π–π stacking interactions. ajchem-a.com This highlights the delicate interplay between different non-covalent forces in determining the final supramolecular structure.

The predictable and directional nature of the non-covalent interactions involving the this compound moiety makes it a valuable synthon in crystal engineering. By understanding and controlling these interactions, it is possible to design and synthesize crystalline materials with specific network topologies and properties.

The strong and directional O—H···N hydrogen bond, which reliably forms between a carboxylic acid and the pyridine nitrogen, can be used to assemble molecules into predictable one-dimensional chains. researchgate.net These primary chains can then be further organized into 2D or 3D structures through weaker interactions like C-H···O bonds and π-π stacking. researchgate.net

Alternatively, when strong hydrogen bond donors are absent, π–π stacking can become the dominant structure-directing interaction. As seen with cis,trans-1,3,5-tris(pyridine-4-carboxaldimino)-cyclohexane, π-stacking interactions between the pyridyl groups can be exploited to form well-defined 2D layers. rsc.org

The design of complex 3D networks often relies on the cooperative action of multiple interaction types. The structure of Pyridine 4-carbaldehyde semicarbazone hydrochloride dihydrate serves as a prime example, where a combination of N-H···O, O-H···N, N-H···Cl, and O-H···O hydrogen bonds work in concert to build a robust three-dimensional framework. ajchem-a.com The ability to program molecular assembly through the strategic placement of functional groups that can participate in these specific non-covalent interactions is a cornerstone of modern crystal engineering.

Based on the conducted research, there is a significant lack of specific scientific literature focusing on the coordination chemistry of the parent compound "this compound." The search results yielded information on related but structurally distinct molecules, such as other pyridine-imine derivatives, pyridine-amine compounds, or more complex Schiff bases.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided, detailed outline for "this compound." Writing such an article would require specific data on its coordination modes, the synthesis and structure of its discrete and polymeric metal complexes, and its use in specific architectures like pillared-layer MOFs. This information is not available in the provided search results.

To fulfill the user's request, access to specific structural and synthetic data for complexes of this compound with various metal ions (Ag(I), Zn(II), Cu(II), Ni(II), Co(II), Cd(II)) would be necessary. This includes details on monodentate versus polydentate chelation, the resulting coordination geometries, and the structural features of any known discrete molecules or coordination polymers. Without this foundational data, the content for the requested sections and subsections cannot be generated.

Coordination Chemistry and Ligand Properties of 1 Pyridin 4 Yl Methanimine Based Ligands

Electronic and Steric Modulation of Coordinated Ligands

The coordination behavior of 1-(pyridin-4-yl)methanimine and its derivatives is significantly influenced by the electronic and steric properties of the ligand framework. These factors can be fine-tuned through synthetic modifications, allowing for precise control over the resulting metal complex's stability, reactivity, and physical properties.

For instance, in cobalt-catalyzed Diels-Alder reactions, the regioselectivity and reactivity are controlled by the electronic effects of substituents on the pyridine-imine ligands. researchgate.net Attaching electron-withdrawing groups, such as 4-CF3 or 2,6-di-F, to the N-aryl part of the imine can lead to the formation of higher molecular weight polymers compared to complexes with electron-donating N-alkyl substituents. researchgate.net This is because the electronic characteristics of the ligand can shift the equilibrium between ionic homoleptic complexes and neutral heteroleptic complexes in solution. researchgate.net Similarly, substituting the phenyl groups of a triphenyl borate group at the 4-position of a pyridine (B92270) ligand with strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups can significantly increase the redox potential of the ligand. uni-freiburg.de

Steric hindrance also plays a critical role in determining coordination modes and reactivity. nih.gov Bulky substituents introduced near the coordination site can suppress certain reaction pathways while favoring others. For example, in the context of pyridyl-amine ligands, which are precursors to pyridyl-imines, smaller substituents like hydrogen or methyl groups facilitate oxidation to form the pyridyl-imine species. nih.gov In contrast, bulky substituents such as iso-butyl or mesityl groups can hinder this oxidation, leading to the stabilization of the pyridyl-amine or 16-electron pyridyl-amido complexes. nih.gov Steric congestion around the metal center can also impact the yield of catalytic reactions by impeding the approach of substrates. researchgate.net

The interplay between electronic and steric effects is crucial. Studies on magnesium aminodiboranates show that while strongly electron-donating groups can strengthen B-N bonds, sterically bulky ligands can promote the cleavage of these same bonds. nsf.gov This demonstrates that a delicate balance between these two factors is often required to achieve desired chemical properties.

Table 1: Effect of Substituents on Pyridyl-Imine Ligand Properties

| Substituent Type | Position | Effect | Consequence |

|---|---|---|---|

| Electron-Withdrawing (e.g., -CF₃, -F) | N-Aryl on Imine | Decreases electron density at the metal center. | Affects equilibrium between complex types; can lead to higher molecular weight polymers in catalysis. researchgate.net |

| Electron-Donating (e.g., -alkyl) | N-Alkyl on Imine | Increases electron density at the metal center. | Can alter catalytic activity and product characteristics. researchgate.net |

| Bulky Groups (e.g., mesityl, i-Bu) | Bridge Carbon | Increases steric hindrance around the coordination site. | Can suppress oxidation of precursor amines to imines; influences coordination mode. nih.gov |

| Small Groups (e.g., -H, -Me) | Bridge Carbon | Reduces steric hindrance. | Facilitates oxidation of precursor amines to form pyridyl-imine species. nih.gov |

The inherent asymmetry of pyridyl-imine ligands, arising from the distinct pyridine and imine nitrogen donors, is a key feature of their coordination chemistry. This asymmetry can be further enhanced by introducing chiral centers into the ligand backbone, enabling their use in enantioselective catalysis. The development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

A prime example of leveraging ligand asymmetry is in the nickel-catalyzed enantioselective direct addition of styrenes to imines. acs.org This reaction utilizes newly developed chiral spiro monodentate phosphine ligands. The success of this method is attributed to the unique, well-defined, and deep chiral pockets of these ligands, which are essential for asymmetric induction. acs.org Computational studies have shown that enantioselectivity is determined during the oxidative cyclization step, where steric repulsion between the imine's phenyl group and a part of the chiral ligand favors the formation of one stereoisomer over the other. acs.org

This approach allows for the efficient synthesis of a broad range of chiral allylic amines with high enantioselectivity and broad functional group tolerance. acs.org The strategic design of asymmetry within the ligand structure directly translates to precise control over the stereochemical outcome of the reaction, highlighting the profound implications of the ligand's three-dimensional structure.

Photophysical Properties of this compound Metal Complexes

The coordination of this compound-based ligands to metal ions can give rise to complexes with interesting photophysical properties, including luminescence and non-linear optical responses. These properties are rooted in the electronic structure of the complexes and the nature of the charge transfer transitions between the metal and the ligand.

The photofunctional properties of metal complexes are often governed by photoinduced charge transfer (CT) events. nih.gov These can be classified as Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT), depending on the direction of electron transfer upon photoexcitation. nih.gov

In complexes with pyridyl-imine ligands, LMCT transitions are particularly relevant. For example, visible light can induce an LMCT between a pyridine ligand and a TiO₂ surface. rsc.org This process generates a pyridine radical cation, which is a key intermediate in photocatalytic reactions such as dehydrogenative cross-coupling. rsc.org

The luminescence of metal complexes is intimately linked to these charge transfer states. While many studies have focused on CT transitions involving d-orbitals in transition metals, recent research has explored CT states involving the 4f-orbitals of lanthanide ions. nih.govrsc.org For instance, a trivalent europium (Eu(III)) complex featuring an electron-donating ligand was shown to exhibit CT emission from the 4f-orbitals to the π-orbitals of the ligand. nih.gov The emission spectra and lifetimes of such complexes provide valuable information about the nature of their excited states. nih.govresearchgate.net The emission maxima for some ruthenium complexes with monodentate aromatic ligands, for example, occur in the visible and near-IR spectral regions. nih.govresearchgate.net

Metal complexes containing pyridyl-imine ligands can also exhibit significant second- and third-order non-linear optical (NLO) properties. NLO materials are of great interest for applications in optoelectronics and photonics. The NLO response in organic and organometallic compounds is primarily a result of their electronic structure and intramolecular charge transfer (ICT) characteristics. mdpi.com

The NLO properties of bis(imino)pyridine complexes have been investigated using density functional theory (DFT). pku.edu.cn These studies reveal that the second-order NLO coefficients (β) are influenced by the central metal ion and, to a lesser extent, by ancillary ligands. pku.edu.cn For instance, an increase in the metal ion radius within the same group can lead to an increase in the total β value of the complex. pku.edu.cn

Table 2: NLO Properties and Influencing Factors in Imine-Based Metal Complexes

| NLO Property | Description | Influencing Factors |

|---|---|---|

| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | Central metal ion (radius, d-electron count), ancillary ligands, nature of intramolecular charge transfer. pku.edu.cn |

| Second-Order Hyperpolarizability (γ) | A measure of the third-order NLO response. | Electronic structure, contribution from the cubic term can be significant. mdpi.commdpi.com |

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer within the molecule. | A key mechanism giving rise to NLO properties. mdpi.com |

Based on a comprehensive review of available scientific literature, detailed experimental data specifically for the compound “this compound” corresponding to the requested spectroscopic and structural characterization methodologies is not available. The search results contain information on structurally related but distinct molecules, such as salts of the corresponding amine (pyridin-4-ylmethanaminium) or derivatives with different substitution patterns (e.g., (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine).

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for "this compound" itself. Generating content on the crystallographic, vibrational, and resonance properties as requested would require specific experimental data for this exact compound, which could not be located.

Advanced Spectroscopic and Structural Characterization Methodologies

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, provide insights into the electronic structure and photophysical properties of a molecule by probing the transitions between electronic energy levels.

The UV-Vis spectrum of 1-(Pyridin-4-yl)methanimine is expected to be characterized by absorption bands arising from π–π* and n–π* electronic transitions.

π–π Transitions:* These high-intensity absorptions are associated with the conjugated π-system of the pyridine (B92270) ring and the C=N double bond. They typically occur at shorter wavelengths, generally in the range of 250-350 nm. For Schiff bases derived from pyridine-4-carbaldehyde, absorption bands around 270 nm and 310 nm are commonly assigned to these transitions. jocpr.comresearchgate.net

n–π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. These transitions occur at longer wavelengths, often above 350 nm, and can be sensitive to solvent polarity. researchgate.net

In a study of a related compound, (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine, two absorption bands at 292 nm and 365 nm were attributed to π–π* and n–π* transitions of the imine and pyridine ring.

| Electronic Transition | Typical Wavelength Range (λmax, nm) | Associated Moiety |

|---|---|---|

| π → π | 250 - 350 | Pyridine Ring, C=N bond |

| n → π | > 350 | Imine Nitrogen Lone Pair |

Many pyridine-based compounds and Schiff bases exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. The emission properties of this compound would be influenced by the rigidity of its structure and the nature of its electronic transitions. Generally, compounds with extended π-conjugation and structural rigidity tend to have higher fluorescence quantum yields (ΦF).

For related pyridine-based fluorophores, emission maxima can range from 300 to 450 nm. mdpi.com The introduction of electron-donating groups often enhances fluorescence intensity, while electron-withdrawing groups may lead to less intense emissions. ijrpr.combeilstein-journals.org For example, some multi-substituted aminopyridines have been reported with quantum yields ranging from 0.27 to as high as 0.81, demonstrating the potential for significant fluorescence from this class of compounds. nih.gov The quantum yield of the parent this compound has not been specifically reported, but it is expected to be sensitive to solvent polarity and pH due to the presence of the basic pyridine nitrogen.

| Property | Expected Characteristic | Influencing Factors |

|---|---|---|

| Emission Wavelength (λem) | ~400 - 500 nm | Solvent polarity, pH, Substitution |

| Quantum Yield (ΦF) | Variable (Potentially 0.1 - 0.7) | Molecular rigidity, Substituents, Environment |

| Stokes Shift (Δλ) | Moderate to Large | Excited state geometry, Solvent relaxation |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₆N₂), the expected exact molecular weight is approximately 106.0531 g/mol .

Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation. The fragmentation pattern provides a "fingerprint" that can be used for identification. Key expected fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for imines and amines.

Loss of HCN: A characteristic fragmentation for pyridine rings involves the loss of hydrogen cyanide (27 Da).

Ring Fragmentation: The pyridine ring itself can break apart, leading to smaller charged fragments. Fission of the N–C2 and C4–C5 bonds of the pyridine ring has been observed in the fragmentation of methylpyridines following core-level ionization. nih.gov

| m/z Value | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 106 | [C₆H₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [M-H]⁺ | Loss of a hydrogen radical |

| 79 | [C₅H₅N]⁺˙ | Pyridinium (B92312) radical cation |

| 78 | [C₅H₄N]⁺ | Loss of HCN from a fragment |

| 52 | [C₄H₄]⁺˙ | Fragment of pyridine ring |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature. This technique provides valuable information about the thermal stability and decomposition profile of a compound.

For pyridine-based Schiff bases, TGA curves typically show a multi-step decomposition process. nih.govajrconline.org The thermal stability is often characterized by the onset temperature of decomposition. For this compound, decomposition would likely begin with the cleavage of the imine bond, followed by the breakdown of the pyridine ring at higher temperatures. Studies on related Schiff base complexes have shown initial mass loss corresponding to coordinated water or solvent, followed by the decomposition of the organic ligand itself in distinct stages. nih.govinternationaljournalssrg.orgscispace.com For example, a Schiff base ligand showed a three-stage decomposition, with the first stage beginning around 220-230°C. nih.gov

| Temperature Range (°C) | Expected Mass Loss (%) | Proposed Decomposition Step |

|---|---|---|

| ~200 - 350 | ~25-30% | Loss of imine moiety (e.g., as CHN or related fragments) |

| > 350 | Variable | Decomposition and fragmentation of the pyridine ring |

| > 600 | ~100% | Formation of carbonaceous residue (if any) and final decomposition |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the behavior of 1-(Pyridin-4-yl)methanimine. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic structure and properties.

Density Functional Theory (DFT) is a widely used computational method that has proven to be a reliable and efficient tool for studying the properties of organic molecules, including pyridine (B92270) derivatives. nih.govresearchgate.net DFT calculations, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov

Conformational analysis of this compound would involve exploring the potential energy surface by rotating the single bond between the pyridine ring and the imine carbon. This analysis helps identify the most stable conformer(s) and the energy barriers between them. For similar imine-containing compounds, it has been shown that the planarity or non-planarity of the molecule can significantly influence its electronic properties. researchgate.net In a related compound, (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine, the molecule was found to be non-planar, with a significant dihedral angle between the pyridine and the other aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of this compound. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, signifying susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comemerginginvestigators.org For many organic molecules, the HOMO-LUMO gap is a critical parameter for understanding electronic transitions and charge transfer interactions within the molecule. irjweb.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Pyridine-Imine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for a similar pyridine-imine compound and are intended for illustrative purposes. The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of the molecule. researchgate.nettci-thaijo.orgthaiscience.info It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the imine nitrogen are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. researchgate.netresearchgate.net

The properties and reactivity of molecules can be significantly influenced by their environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure and geometry of this compound. rsc.orgdntb.gov.uaresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in a more realistic environment. This is crucial for comparing theoretical predictions with experimental data, which are often obtained in solution.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Property Prediction

Topological Analyses of Electron Density

Topological analyses of the electron density provide a deeper understanding of the chemical bonding and electronic structure of a molecule. These methods go beyond the simple orbital picture and analyze the electron density itself to reveal important chemical information.

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools for visualizing and quantifying the extent of electron localization in a molecule. rsc.orgrsc.org These functions help to identify regions corresponding to core electrons, covalent bonds, and lone pairs. In the context of this compound, ELF and LOL analyses would provide a detailed picture of the C=N double bond, the C-N and C-C single bonds, and the lone pair electrons on the nitrogen atoms. This information is valuable for understanding the nature of the chemical bonds and the distribution of electron pairs within the molecule. rsc.orgresearchgate.net

Average Localized Ionization Energy (ALIE) and Reduced Density Gradient (RDG) for Non-Covalent Interactions

Average Localized Ionization Energy (ALIE)

The Average Localized Ionization Energy (ALIE) is a conceptual tool within density functional theory that provides insight into the reactivity of a molecule. nih.govresearchgate.netcdnsciencepub.com It is defined as the average energy required to remove an electron from any given point in the space of a molecule. nih.govcdnsciencepub.comresearchgate.net By mapping ALIE across the molecular surface, regions where electrons are least tightly held can be identified. nih.gov These areas of low ALIE correspond to the most probable sites for electrophilic attack or reactions involving electron donation. nih.govresearchgate.net

For this compound, an ALIE analysis would be expected to highlight several key reactive areas. The lone pair of electrons on the pyridine nitrogen atom would likely represent a significant region of low ionization energy, indicating its availability to act as a hydrogen bond acceptor or a nucleophilic site. Similarly, the nitrogen atom of the imine group also possesses a lone pair and would be another potential site for electrophilic interaction. The π-electron system of the pyridine ring would also exhibit characteristic ALIE values, reflecting its aromaticity and susceptibility to certain types of chemical attack.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. protheragen.aichemtools.orgwikipedia.org This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). protheragen.aiwikipedia.org Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. wikipedia.org

An RDG analysis of this compound would reveal the nature and location of its intramolecular and potential intermolecular interactions. jussieu.fr The analysis generates 3D isosurfaces that can be color-coded to distinguish between different types of interactions:

Hydrogen Bonds: Typically appear as strong, attractive interactions.

Van der Waals Interactions: Characterized as weaker, delocalized interactions.

Steric Repulsion: Indicated by repulsive interactions in areas of electron cloud overlap. chemtools.org

In a hypothetical dimer of this compound, RDG analysis would visualize the specific hydrogen bonds and π-stacking interactions that stabilize the complex.

| Analysis Type | Information Provided for this compound | Expected Loci of Interest |

| ALIE | Identifies regions most susceptible to electrophilic attack by mapping electron removal energy. | Pyridine nitrogen lone pair, Imine nitrogen lone pair, π-system of the pyridine ring. |

| RDG | Visualizes and characterizes non-covalent interactions (hydrogen bonds, van der Waals, steric clashes). | Regions between interacting molecules, intramolecular steric contacts. |

Computational Modeling of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Contributions

Computational modeling provides a powerful means to dissect the intermolecular forces that govern the association of molecules. For this compound, the primary non-covalent interactions expected are hydrogen bonding and π-stacking.

Hydrogen Bonding

The structure of this compound offers multiple sites for hydrogen bonding. The nitrogen atom of the pyridine ring is a well-established hydrogen bond acceptor. aip.org Computational studies on pyridine and its derivatives consistently show its ability to form hydrogen bonds with various donor molecules, including water or other protic species. aip.orgrsc.orgnih.gov The imine group (C=N-H) provides both a hydrogen bond donor (the N-H proton) and an acceptor (the nitrogen lone pair), allowing for the formation of complex hydrogen-bonded networks.

Theoretical calculations would be employed to determine the geometries and energies of these hydrogen bonds. For instance, in a self-dimer, one molecule could donate a hydrogen bond from its imine N-H group to the pyridine nitrogen of a second molecule. Quantum chemical calculations on similar systems help quantify the strength of these interactions, which are crucial for understanding the molecule's behavior in condensed phases and its potential for molecular recognition.

π-Stacking Contributions

The pyridine ring of this compound is an aromatic system capable of engaging in π-stacking interactions. nih.govresearchgate.netacs.org These interactions, arising from the alignment of π-orbitals of adjacent aromatic rings, are fundamental to the structure of many chemical and biological systems. Computational studies on pyridine-containing systems have detailed various preferred geometries for π-stacking, including parallel-displaced and T-shaped arrangements, which are generally more favorable than a direct face-to-face stacking due to electrostatic repulsion. researchgate.netacs.orgacs.orgresearchgate.net

| Interaction Type | Potential Sites on this compound | Expected Favorable Geometries |

| Hydrogen Bonding | Acceptor: Pyridine N, Imine N; Donor: Imine H | Linear or near-linear alignment of D-H···A atoms (e.g., N-H···N) |

| π-Stacking | Pyridine Ring π-system | Parallel-displaced, T-shaped |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. researchgate.netijcap.instudysmarter.co.uk The process involves sampling a vast number of orientations and conformations of the ligand within the target's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

While no specific molecular docking studies for this compound have been reported in the reviewed literature, the methodology would be central to investigating its potential as a pharmacologically active agent. The first step in such a study would be the identification of a relevant biological target.

Once a target is selected, a molecular docking simulation would be performed. The pyridine ring of this compound could engage in several types of interactions within a protein binding site:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor with amino acid residues like serine, threonine, or lysine.

π-Stacking and Cation-π Interactions: The aromatic ring can stack with the side chains of aromatic residues such as phenylalanine, tyrosine, or tryptophan. If the pyridine nitrogen becomes protonated, it can also form favorable cation-π interactions.

Hydrophobic Interactions: The carbon backbone of the molecule can participate in van der Waals and hydrophobic contacts.

The imine group would also contribute significantly to binding, potentially forming hydrogen bonds with the protein backbone or side chains.

The output of a docking simulation includes the predicted binding pose and a docking score, which is an estimate of the binding free energy. These predictions, while not a substitute for experimental validation, are invaluable for prioritizing compounds in drug discovery campaigns and for generating hypotheses about the molecular basis of a ligand's activity. iaanalysis.com

Applications in Catalysis and Advanced Materials

Catalysis by this compound-Based Complexes and Metal-Organic Frameworks

Catalyst Design Principles: Tuning Pore Functionality and Size in MOFs

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The rational design of these materials allows for precise control over their pore size, shape, and chemical environment, making them highly suitable for applications in catalysis. The incorporation of ligands such as this compound can introduce specific functionalities within the pores of MOFs, thereby influencing their catalytic activity and selectivity.

The functionality of the pores can be further tuned by post-synthetic modification of the imine group. For example, the C=N bond can be reduced to an amine, altering the electronic and steric properties of the pore lining. This ability to fine-tune the chemical environment within the pores is a key principle in the design of MOF-based catalysts for specific reactions. While specific studies on MOFs constructed from this compound are not extensively documented in publicly available literature, the principles of MOF design suggest its potential as a valuable building block.

Table 1: Illustrative Examples of Pore Size Tuning in MOFs with Pyridyl-Imine Type Ligands

| Ligand | Metal Ion | Resulting MOF Pore Size (Å) | Potential Catalytic Application |

| This compound (hypothetical) | Zn(II) | 5-10 | Size-selective catalysis |

| Bis(pyridin-4-ylmethylene)ethylenediamine | Cu(II) | 8-15 | Oxidation reactions |

| 2,6-bis((E)-(pyridin-4-ylmethylene)amino)pyridine | Fe(III) | 10-20 | Lewis acid catalysis |

This table is illustrative and based on general principles of MOF design, as specific experimental data for this compound in this context is limited in the searched literature.

Catalyst Reusability and Stability under Various Reaction Conditions

A crucial aspect of a heterogeneous catalyst is its ability to be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. MOF-based catalysts, due to their crystalline and insoluble nature, are inherently advantageous in this regard. The stability of a MOF catalyst is largely dependent on the strength of the metal-ligand coordination bonds and the robustness of the organic linker itself under the reaction conditions (e.g., temperature, solvent, pH).

Table 2: Factors Affecting the Stability of Pyridyl-Imine Based MOF Catalysts

| Factor | Influence on Stability | Rationale |

| Metal-Ligand Bond Strength | High | Stronger bonds lead to a more robust framework that is less prone to leaching of metal ions or ligand dissociation. rsc.org |

| Imine Bond Hydrolysis | Low | The C=N bond can be susceptible to cleavage in the presence of water, which can lead to catalyst degradation. mdpi.com |

| Framework Interpenetration | Variable | Interpenetrated frameworks can exhibit enhanced stability due to increased van der Waals interactions between the networks. |

| Solvent Compatibility | High | The catalyst should be stable in the solvent used for the reaction to prevent structural collapse or degradation. |

Applications in Materials Science

The ability of this compound to act as a versatile building block extends beyond catalysis into the broader field of materials science. Its capacity to form well-defined structures through coordination with metal ions and its potential to be incorporated into larger polymeric systems make it a valuable precursor for the synthesis of novel materials with tailored properties.

Building Blocks for Novel Coordination Polymers and Functional MOFs

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The structure and properties of these materials are highly dependent on the geometry of the metal center and the nature of the organic linker. This compound, with its linear geometry and terminal pyridyl group, can act as a ditopic linker, bridging two metal centers. This can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks, depending on the coordination preferences of the metal ion and the presence of other ligands.

Research has shown the synthesis of a 1D coordination polymer using a related ligand, 1,5-bis(pyridine-4-ylmethylene) carbonohydrazide, with Mn(II) ions. nih.gov In this structure, the pyridyl nitrogen atoms coordinate to the metal centers, leading to the formation of a zig-zag chain. This demonstrates the capability of the pyridyl-imine motif to direct the formation of extended coordination networks. The imine nitrogen can also participate in coordination, potentially leading to more complex structures. The resulting coordination polymers and MOFs can exhibit interesting properties such as luminescence, magnetism, and porosity, which are of interest for applications in sensing, storage, and separation. A study on silver(I) coordination polymers with (E)-N-(pyridylmethylene)aniline derivatives, where the pyridyl nitrogen is in the 4-position, has shown the formation of 1D coordination polymers. researchgate.net

Table 3: Examples of Coordination Polymers with Pyridyl-Imine Type Ligands

| Ligand | Metal Ion | Dimensionality | Resulting Structure | Reference |

| (E)-2,6-diisopropyl-N-(pyrid-4-ylmethylene)aniline | Ag(I) | 1D | Coordination polymer | researchgate.net |

| 1,5-bis(pyridine-4-ylmethylene) carbonohydrazide | Mn(II) | 1D | Zig-zag chain | nih.gov |

Precursors for Polymeric Materials with Tailored Properties

While the direct polymerization of this compound as a monomer is not extensively reported, its derivatives and complexes can serve as precursors for functional polymeric materials. For example, pyridyl-imine complexes of transition metals have been investigated as catalysts for olefin polymerization. cmu.edu In these systems, the ligand structure influences the activity of the catalyst and the properties of the resulting polymer, such as molecular weight and branching.

Furthermore, polymers containing pyridyl and imine functional groups are known to form stable complexes with a variety of metal ions. mdpi.com This allows for the creation of polymer-inorganic hybrid materials with enhanced thermal stability, catalytic activity, or specific optical and electronic properties. The pyridyl group provides a strong coordination site, while the imine group can contribute to the rigidity and electronic properties of the polymer backbone. By incorporating this compound or its derivatives into a polymer chain, it is possible to create materials with tailored metal-binding capabilities, which could be useful in applications such as ion-exchange resins, sensors, or catalytic membranes.

Biological and Mechanistic Investigations of 1 Pyridin 4 Yl Methanimine Ligands and Complexes

Ligand Interactions with Molecular Targets

Detailed studies on the direct interaction of 1-(Pyridin-4-yl)methanimine with specific biological molecules are not extensively documented. Research into related pyridine (B92270) derivatives suggests that the nitrogen atom in the pyridine ring can play a crucial role in molecular interactions, including coordination with metal ions and hydrogen bonding. mdpi.com However, specific data for the title compound is not available.

Binding to Specific Receptors or Enzymes and Modulation of Activity

There is no specific information available in the reviewed scientific literature detailing the binding of this compound to any particular receptors or enzymes. While various pyridine-containing molecules have been identified as inhibitors of enzymes such as methionine aminopeptidase-1 or as antagonists for receptors like the histamine (B1213489) H3 receptor, these findings pertain to different molecular structures and cannot be directly attributed to this compound.

Investigation of Mechanism of Action through Molecular Interactions

A definitive biological mechanism of action for this compound at the molecular level has not been elucidated in the available research. Mechanistic studies on other imine-containing compounds have explored aspects like hydrolysis facilitated by the pyridine nitrogen, which can influence the compound's stability and reactivity in a biological environment. mdpi.com However, specific molecular interaction studies to determine a biological mechanism of action for this compound have not been reported.

In Vitro Biological Screening Studies

Antimicrobial Activity Against Bacterial Strains

A significant number of studies have demonstrated the antimicrobial properties of various pyridine-containing compounds against a range of bacterial strains. However, specific data from in vitro antibacterial screening of this compound, including details of tested bacterial strains and corresponding activity data (e.g., minimum inhibitory concentration), are not present in the reviewed literature.

Anticancer Properties: Inhibition of Cell Proliferation in Cell Lines

The anticancer potential of molecules incorporating a pyridine ring has been an active area of research, with many derivatives showing inhibitory effects on the proliferation of various cancer cell lines. Despite this, there are no specific published studies that report on the in vitro anticancer properties of this compound or provide data on its ability to inhibit cell proliferation in specific cancer cell lines.

Neuroprotective Effects and Autophagy Induction

The neurotoxicant MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is metabolized to the pyridinium (B92312) ion MPP+, is a well-known inducer of Parkinson's-like symptoms and has been used in research to study neuroprotection. While the structural similarity might suggest a potential for neurological effects, there is no direct scientific evidence to support any neuroprotective effects of this compound. Similarly, the process of autophagy, a cellular degradation pathway, can be modulated by various chemical compounds. However, there is no available research linking this compound to the induction of autophagy.

Binding Affinity Studies (e.g., CT-DNA intercalation, BSA binding)

The interaction of small molecules with biological macromolecules like DNA and serum albumins is fundamental to understanding their pharmacokinetic and pharmacodynamic properties. Schiff bases derived from pyridine-4-carbaldehyde, the precursor to this compound, have been the subject of such binding studies.

CT-DNA Intercalation:

A study on a series of Schiff bases synthesized from pyridine-4-carbaldehyde investigated their binding interaction with calf thymus DNA (CT-DNA) using UV-Vis absorption titration. pastic.gov.pkresearchgate.net The study observed both hypochromic and hyperchromic effects upon the addition of the Schiff bases to DNA, indicating binding interactions. The binding constants (K) and the free energy change (ΔG) were calculated, with most of the synthesized Schiff bases showing high positive K values, suggesting efficient binding to DNA. pastic.gov.pkresearchgate.net Molecular docking studies further supported these findings, suggesting that the Schiff bases likely bind to the minor groove of the DNA. pastic.gov.pk

For example, the Schiff base 2-[(pyridin-4-ylmethylidene)amino]phenol demonstrated significant interaction with DNA. While the exact binding constant for this specific derivative is part of a larger study, the class of compounds showed strong binding affinities. pastic.gov.pkresearchgate.net This suggests that this compound and its derivatives could also interact with DNA, a property that is often associated with anticancer and antimicrobial activities.

Table 2: DNA Binding Characteristics of a Representative Schiff Base from Pyridine-4-carbaldehyde

| Schiff Base Derivative | Binding Constant (K) | Free Energy Change (ΔG) | Proposed Binding Mode |

| 2-[(pyridin-4-ylmethylidene)amino]phenol | High positive value | Favorable | Minor groove binding |

Data is qualitative based on a study of a series of related Schiff bases. pastic.gov.pkresearchgate.net

BSA Binding:

Bovine serum albumin (BSA) is a widely used model protein for studying the binding of drugs and other small molecules to serum albumins. The interaction of pyridine derivatives with BSA has been investigated using spectroscopic techniques. A study on 2-amino-4,6-diphenyl-pyridinium-3-carbonitrile derivatives as fluorescent probes for BSA revealed a significant increase in emission intensity upon binding, indicating a strong interaction. researchgate.net

The binding parameters from this study showed that the pyridine derivatives bind to BSA in a 1:1 stoichiometry with moderate strength. researchgate.net The quenching of BSA's intrinsic fluorescence was attributed to a static interaction, and the negative free energy change indicated a spontaneous binding process. The primary forces driving this complexation were identified as van der Waals interactions and hydrogen bonding. researchgate.net Given the structural similarities, it is plausible that this compound and its derivatives would also bind to BSA, likely through similar non-covalent interactions. This binding to serum albumin is a critical factor in the distribution and bioavailability of a compound in the body.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine-containing compounds, several structural features have been identified as important for their bioactivity.

As mentioned in the enzyme inhibition section, the position of the nitrogen atom in the pyridine ring can dramatically influence the inhibitory potency of pyridinylpyrimidine derivatives against MetAP1. nih.gov A 2-pyridinyl arrangement was optimal for activity, while 3- and 4-pyridinyl analogues were significantly less effective, demonstrating a strict structural requirement for interaction with the enzyme's active site. nih.gov

For the Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding activities, the nature of the amine component condensed with the aldehyde is a key determinant of activity. pastic.gov.pkresearchgate.net For example, the derivative 2-[(pyridin-4-ylmethylidene)amino]phenol was identified as a particularly efficient antioxidant. pastic.gov.pkresearchgate.net This suggests that the electronic and steric properties of the substituent on the imine nitrogen are critical for these biological effects. The presence of a hydroxyl group in the ortho position of the phenyl ring appears to enhance the antioxidant activity.

The specific substitution pattern on the pyridine ring.

The nature of the substituent attached to the imine nitrogen.

Further detailed SAR studies on a focused library of this compound derivatives would be necessary to fully elucidate the structural requirements for various biological activities and to guide the design of more potent and selective agents.

Future Research Directions and Emerging Paradigms

Rational Design of Advanced Functionalized Derivatives with Enhanced Specificity

The core structure of 1-(Pyridin-4-yl)methanimine offers a versatile template for rational drug design and the creation of materials with tailored properties. Future research will heavily focus on the strategic introduction of various functional groups to modulate its electronic, steric, and physicochemical properties. The goal is to develop derivatives with high specificity towards biological targets or with enhanced performance in material science applications.

Key strategies for derivatization include:

Modification of the Imine Moiety: Replacing the hydrogen on the imine nitrogen with diverse alkyl, aryl, or heterocyclic groups can significantly alter the molecule's three-dimensional shape, lipophilicity, and hydrogen bonding capacity. This is a critical avenue for enhancing binding affinity and selectivity for specific enzymes or receptors. nih.gov

Introduction of Bulky Substituents: Incorporating sterically demanding groups can be a powerful strategy to improve pharmacokinetic properties and reduce off-target effects in medicinal chemistry contexts. nih.gov

Table 1: Strategies for Rational Design of this compound Derivatives

| Design Strategy | Target Property Modification | Potential Application |

|---|---|---|

| Pyridine (B92270) Ring Substitution | Electronic properties, pKa, coordination | Catalysis, materials science |

| Imine Nitrogen Functionalization | Steric profile, lipophilicity, H-bonding | Medicinal chemistry, drug design |

Exploration of Novel Catalytic Systems and Multicomponent Reactions

Efficiency and elegance in chemical synthesis are paramount. Future investigations will move beyond traditional synthetic routes to explore advanced catalytic systems and multicomponent reactions (MCRs). These approaches offer significant advantages in terms of atom economy, reduced waste, and the ability to generate molecular complexity in a single step.

Emerging areas of focus include:

C-H Activation: Rhodium-catalyzed C-H activation, for instance, presents a powerful tool for the direct functionalization of the pyridine ring, bypassing the need for pre-activated starting materials and thus streamlining the synthesis of complex derivatives. nih.gov

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound or its precursors as a key building block will enable the rapid assembly of diverse and highly substituted pyridine-containing scaffolds. nih.govresearchgate.net Such one-pot reactions are highly sought after in the generation of compound libraries for high-throughput screening. nih.gov

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound and its derivatives can lead to improved reaction control, enhanced safety, and easier scalability, which are crucial for industrial applications. unibe.ch

Table 2: Advanced Synthesis Methodologies

| Methodology | Principle | Advantages |

|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds | High atom economy, reduced steps nih.gov |

| Multicomponent Reactions | One-pot synthesis from three or more reactants | Increased efficiency, molecular diversity nih.gov |

Integration of Advanced Computational Methodologies for Predictive Chemistry

In silico approaches are becoming indispensable in modern chemical research. The integration of advanced computational methodologies will accelerate the discovery and development of new this compound derivatives.

Key computational tools and their applications include:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the molecular structure, electronic properties, and reactivity of this compound and its derivatives. mdpi.comresearchgate.net This theoretical insight can help rationalize experimental observations and guide the design of new synthetic targets. mdpi.com

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding modes and affinities of designed derivatives with specific biological targets, such as proteins or nucleic acids. researchgate.netdntb.gov.ua This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the structural features of a series of derivatives and their biological activity or physical properties. These models can then be used to predict the properties of novel, unsynthesized compounds.

Table 3: Computational Chemistry in Drug Design

| Computational Method | Application | Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Prediction of chemical behavior researchgate.net |

| Molecular Docking | Prediction of ligand-protein interactions | Identification of potential drug candidates dntb.gov.ua |

Sustainable Synthesis and Application Pathways in Green Chemistry

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis and application. mdpi.com Future research on this compound will undoubtedly be influenced by the drive for more environmentally benign processes. unibo.itrsc.org

Key aspects of green chemistry to be explored include:

Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds in the synthesis and processing of this compound.

Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, significantly reducing the environmental footprint of chemical transformations. researchgate.net

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. rsc.org

Renewable Feedstocks: Exploring pathways to synthesize the pyridine scaffold from renewable biomass sources rather than petroleum-based starting materials.

Table 4: Green Chemistry Principles and Applications

| Green Chemistry Principle | Application to this compound | Environmental Benefit |

|---|---|---|

| Use of Safer Solvents | Employing water or bio-solvents in synthesis | Reduced pollution and health hazards mdpi.com |

| Biocatalysis | Enzymatic synthesis or modification | High selectivity, mild conditions, less waste researchgate.net |

| Atom Economy | Designing high-yield, low-waste reactions | Minimized resource depletion rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyridin-4-yl)methanimine, and how do reaction conditions influence yield and purity?